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molecular formula C6H5Br2N B119021 3-Bromo-5-(bromomethyl)pyridine CAS No. 145743-85-7

3-Bromo-5-(bromomethyl)pyridine

Cat. No. B119021
M. Wt: 250.92 g/mol
InChI Key: AJQDEUJYFUHVHS-UHFFFAOYSA-N
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Patent
US06977263B2

Procedure details

3-Bromo-5-hydroxymethylpyridine (16.1 mmol) [prepared according to the procedure of Ashimori et al, Chem. Pharm. Bull. 1990, 38(9), 2446] and pyridine (32.3 mmol) were dissolved in acetonitrile (32 mL) and cooled to 0° C. Dibromotriphenylphosphorane (20.9 mmol) added, and left reaction mixture to warm to room temperature in stoppered flask for 4 hours. The crude reaction mixture was purified by column chromatography directly on silica gel with diethyl ether:cyclohexane=1:1. 3-Bromo-5-bromomethylpyridine was isolated as a pale brown solid. 3-Bromo-5-bromomethylpyridine (7.7 mmol) and di-tert-butyliminodicarboxylate (10 mmol) were dissolved in tetrahydrofaran (20 mL), and sodium hydride (60% in mineral oil, 10 mmol) added at room temperature under argon. The reaction mixture was stirred at room temperature for 16 hours, quenched with saturated aqueous ammonium chloride, extracted into ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated to dryness. The crude residue was purified by column chromatography on silica gel with cyclohexane:diethyl ether=2:1. 3-bromo-5-(N,N-bis-tert-butoxycarbonyl)aminomethylpyridine was isolated as a pale yellow solid. MS (EI) 387 and 389 (M++H).
Quantity
16.1 mmol
Type
reactant
Reaction Step One
Quantity
32.3 mmol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Quantity
20.9 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:8]O)[CH:7]=1.N1C=CC=CC=1.[Br:16]P(Br)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C(#N)C>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:8][Br:16])[CH:7]=1

Inputs

Step One
Name
Quantity
16.1 mmol
Type
reactant
Smiles
BrC=1C=NC=C(C1)CO
Step Two
Name
Quantity
32.3 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
20.9 mmol
Type
reactant
Smiles
BrP(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature in stoppered flask for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography directly on silica gel with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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